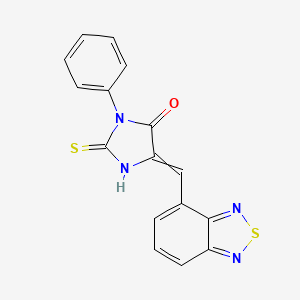
5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
The compound is a complex organic molecule that contains several functional groups including a benzothiadiazole ring, an imidazolidinone ring, and a thiourea group . These functional groups suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiadiazole and imidazolidinone rings, along with the phenyl and sulfanylidene groups, would contribute to a highly conjugated system, potentially leading to interesting optical and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings suggests that it might have significant π-π stacking interactions, which could influence its solubility and other physical properties .Scientific Research Applications
Synthesis and Antimicrobial Properties
- Synthesis Techniques and Antimicrobial Applications :
- Compounds similar to 5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one have been synthesized and assessed for their antimicrobial properties. For instance, derivatives of thiazolidinone and thiophene, which are structurally related, demonstrated promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
- Another study synthesized and evaluated certain new substituted benzoxazepine and benzothiazepine derivatives as antipsychotic and anticonvulsant agents, indicating the potential application of similar compounds in medicinal chemistry (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Pharmacological Evaluation and Potential Applications
- Anticonvulsant and Pharmacological Effects :
- A study involving novel 4-thiazolidinone derivatives, structurally related to the mentioned compound, reported considerable anticonvulsant activity. This suggests the potential use of similar compounds in treating convulsions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Photoluminescence and Electronic Applications
- Photoluminescence Applications :
- Research into photoluminescent compounds, including derivatives of benzothiadiazole, indicates that these compounds have potential applications in photoluminescence. Such studies highlight their use in light-emitting devices and related technologies (Mancilha, Neto, Lopes, Moreira, Quina, Gonçalves, & Dupont, 2006).
Antitumor Potential
- Antitumor Activities :
- Certain compounds similar to 5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one have been synthesized and showed moderate antitumor activity against various cancer cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Horishny & Matiychuk, 2020).
Mechanism of Action
Target of Action
The primary target of the compound “5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action remain to be determined . These effects can be elucidated through detailed biological studies once the compound’s targets and mode of action are known.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity .
properties
IUPAC Name |
5-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15-13(9-10-5-4-8-12-14(10)19-23-18-12)17-16(22)20(15)11-6-2-1-3-7-11/h1-9H,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZUGKWFFTWSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=NSN=C43)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



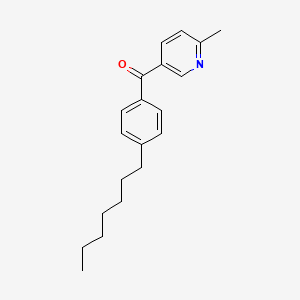
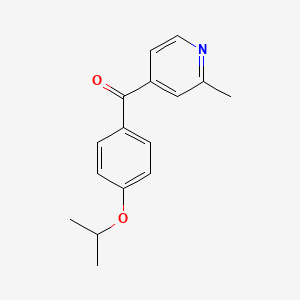
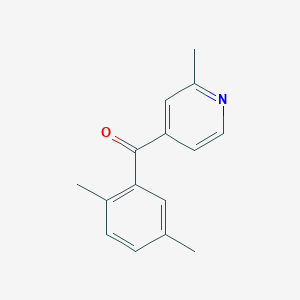

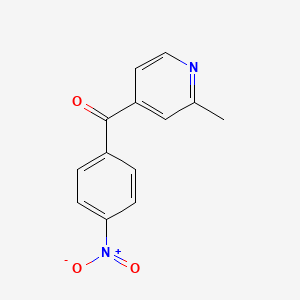

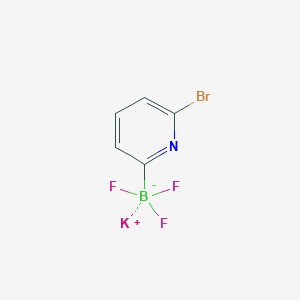
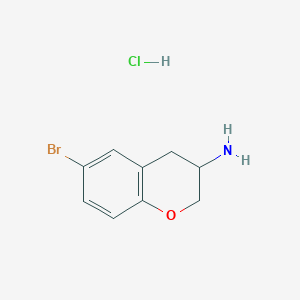
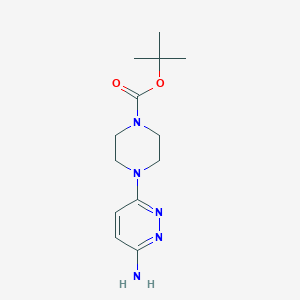


![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)

